

# An In-depth Technical Guide to the Molecular Structure and Properties of GB110

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: GB110

Cat. No.: B15570142

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**GB110** is a potent, orally active, and selective non-peptidic agonist of the Proteinase-Activated Receptor 2 (PAR2), a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including inflammation, pain, and cancer. This document provides a comprehensive overview of the molecular structure, physicochemical properties, and pharmacological characteristics of **GB110**. Detailed methodologies for key in vitro and in vivo experiments used to characterize this compound are presented, along with a summary of its activity across various cell lines. Furthermore, the downstream signaling pathways activated by **GB110** are elucidated through graphical representations. This guide is intended to serve as a valuable resource for researchers and drug development professionals working on PAR2-targeted therapies.

## Molecular Structure and Physicochemical Properties

**GB110** is a synthetic organic molecule with the full chemical name N-((S)-1-(((2S,3S)-1-((3-(4-(aminomethyl)piperidine-1-carbonyl)benzyl)amino)-3-methyl-1-oxopentan-2-yl)amino)-3-cyclohexyl-1-oxopropan-2-yl)isoxazole-5-carboxamide. Its molecular formula is C<sub>33</sub>H<sub>48</sub>N<sub>6</sub>O<sub>5</sub>, and it has a molecular weight of 608.78 g/mol .<sup>[1]</sup>

Table 1: Physicochemical Properties of **GB110**

Property	Value	Reference
Molecular Formula	C33H48N6O5	[1]
Molecular Weight	608.78 g/mol	[1]
Hydrogen Bond Acceptors	9	[2]
Hydrogen Bond Donors	4	[2]
Rotatable Bonds	17	[2]
Topological Polar Surface Area	159.66 Å²	[2]
XLogP	4.8	[2]
SMILES	O1C(C(N--INVALID-LINK-- C(N--INVALID-LINK-- CC">C@HC(NCC2=CC=CC(C (N3CCC(CN)CC3)=O)=C2)=O) =O)=O)=CC=N1	[1]

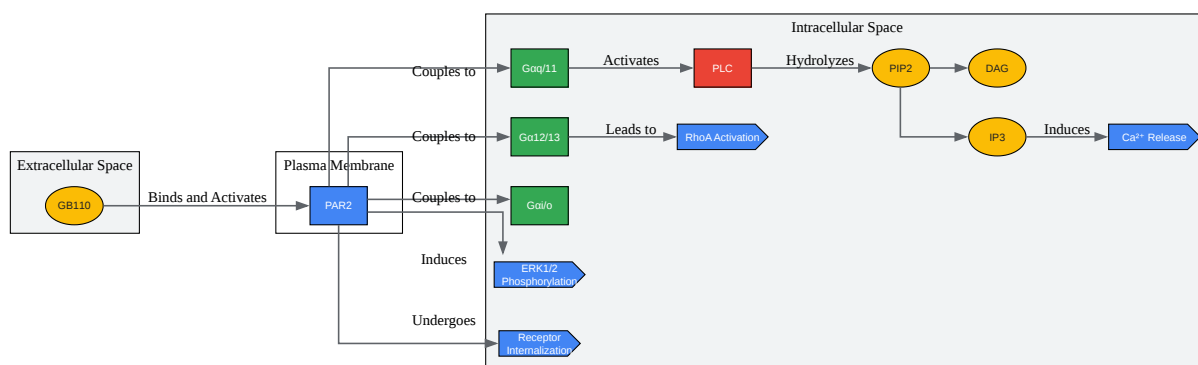
## Pharmacological Properties and Mechanism of Action

**GB110** is a potent and selective agonist for Proteinase-Activated Receptor 2 (PAR2).[3][4] PAR2 is a G protein-coupled receptor that is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases such as trypsin and tryptase.[4][5] This cleavage unmasks a new N-terminus that acts as a tethered ligand, binding to the receptor and initiating intracellular signaling. **GB110**, as a non-peptidic agonist, mimics the action of the tethered ligand to activate PAR2.[6]

Upon activation by **GB110**, PAR2 couples to several heterotrimeric G proteins, including Gαq/11, Gα12/13, and Gαi/o.[7][8][9] This coupling initiates a cascade of downstream signaling events. The activation of the Gαq/11 pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium

(Ca<sup>2+</sup>), a key second messenger.[3][7] The activation of Gα12/13 leads to the activation of RhoA, a small GTPase involved in cytoskeletal rearrangements.[5] Furthermore, PAR2 activation can lead to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are involved in cell proliferation and differentiation.[1]

Activation of PAR2 by **GB110** also induces receptor internalization, a process that is important for signal desensitization and termination.[3][4]



[Click to download full resolution via product page](#)

**Caption:** GB110-activated PAR2 signaling cascade.

## In Vitro and In Vivo Activity

The activity of **GB110** has been characterized in a variety of in vitro and in vivo models.

Table 2: In Vitro Activity of **GB110** in Intracellular Calcium Mobilization Assays

Cell Line	Description	EC50 (nM)	Reference
HT29	Human colon adenocarcinoma	~200 - 280	<a href="#">[3]</a> <a href="#">[4]</a>
A549	Human lung carcinoma	-	<a href="#">[3]</a>
Panc-1	Human pancreatic carcinoma	-	<a href="#">[3]</a>
MDA-MB-231	Human breast adenocarcinoma	-	<a href="#">[3]</a>
MKN1	Human gastric adenocarcinoma	-	<a href="#">[3]</a>
MKN45	Human gastric adenocarcinoma	-	<a href="#">[3]</a>
HUVEC	Human umbilical vein endothelial cells	-	<a href="#">[3]</a>

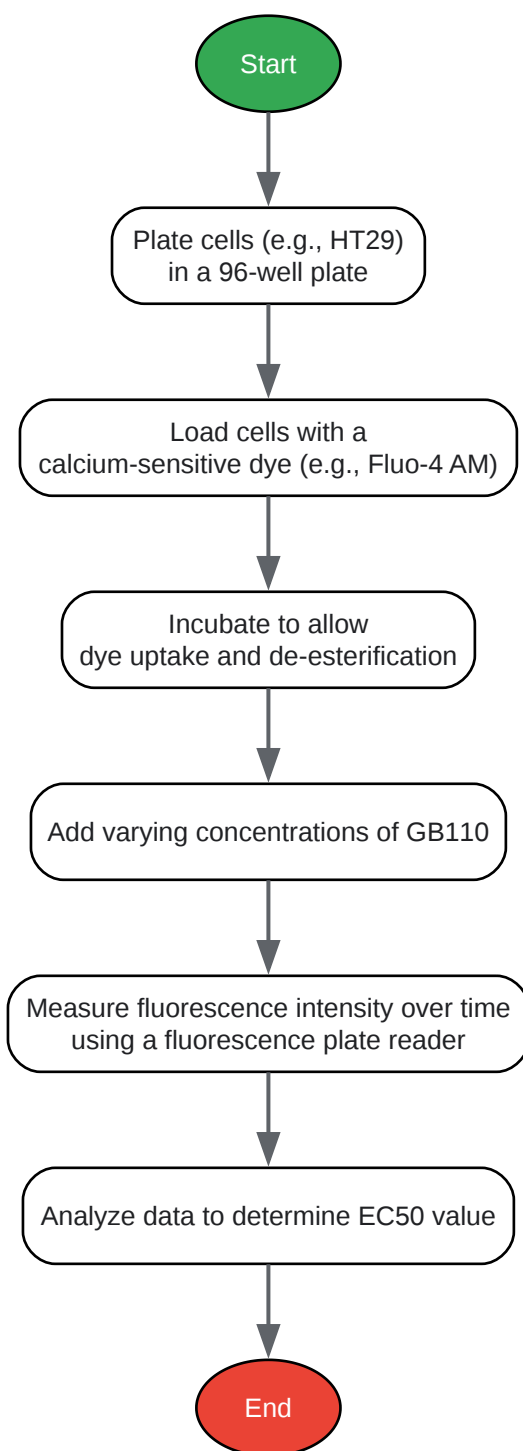
Table 3: In Vivo Activity of **GB110** in the Rat Paw Edema Model

Dose	Route of Administration	Effect	Reference
Not specified	Intraplantar injection	Induction of paw edema	<a href="#">[4]</a>

## Experimental Protocols

### Intracellular Calcium Mobilization Assay

This assay measures the ability of **GB110** to induce an increase in intracellular calcium concentration, a hallmark of PAR2 activation via the Gαq/11 pathway.



[Click to download full resolution via product page](#)

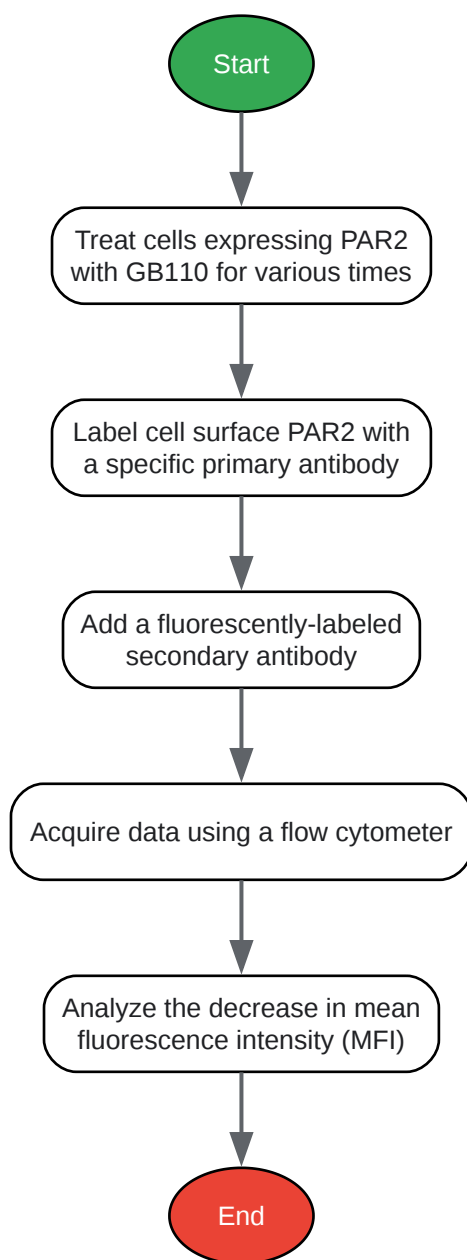
**Caption:** Workflow for Intracellular Calcium Mobilization Assay.

Methodology:

- **Cell Culture:** Human cell lines such as HT29, A549, Panc-1, MDA-MB-231, MKN1, MKN45, or HUVEC are cultured in appropriate media and conditions.[3] Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.
- **Dye Loading:** The culture medium is removed, and cells are washed with a buffered salt solution. A loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM, is added to each well.[10] The plate is incubated in the dark to allow for dye uptake and intracellular de-esterification.
- **Compound Addition:** After incubation, the dye solution is removed, and cells are washed. A buffer solution is added, and baseline fluorescence is measured. Varying concentrations of **GB110** are then added to the wells.
- **Fluorescence Measurement:** Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are measured immediately and kinetically over time using a fluorescence plate reader.
- **Data Analysis:** The increase in fluorescence is plotted against the concentration of **GB110** to generate a dose-response curve, from which the EC50 value is calculated.

## PAR2 Internalization Assay

This assay quantifies the **GB110**-induced internalization of the PAR2 receptor from the cell surface, typically measured by flow cytometry.



[Click to download full resolution via product page](#)

**Caption:** Workflow for PAR2 Internalization Assay.

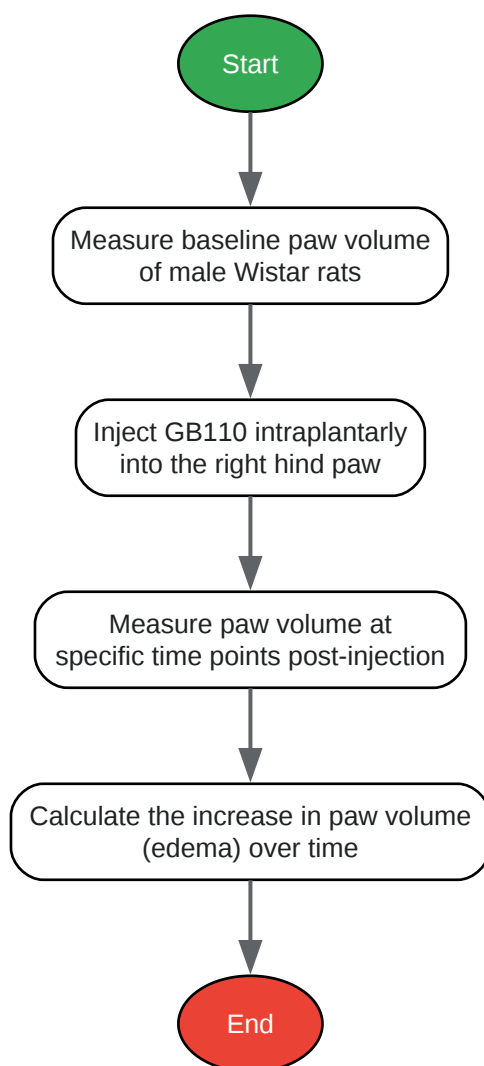
**Methodology:**

- **Cell Treatment:** Cells endogenously or exogenously expressing PAR2 are treated with a specific concentration of **GB110** for various time points.

- **Antibody Staining:** Following treatment, cells are detached and incubated with a primary antibody specific for an extracellular epitope of PAR2. After washing, a fluorescently labeled secondary antibody is added.
- **Flow Cytometry:** The fluorescence intensity of the cell population is measured using a flow cytometer.
- **Data Analysis:** The decrease in mean fluorescence intensity (MFI) compared to untreated cells is indicative of receptor internalization. The rate and extent of internalization can be quantified.

## Rat Paw Edema Model

This in vivo model assesses the pro-inflammatory effects of **GB110** by measuring the swelling (edema) it induces in the paw of a rat.



[Click to download full resolution via product page](#)

**Caption:** Workflow for Rat Paw Edema Model.

#### Methodology:

- Animals: Male Wistar rats are typically used for this model.[\[11\]](#)
- Baseline Measurement: The initial volume of the rat's hind paw is measured using a plethysmometer.[\[12\]](#)
- Compound Administration: A solution of **GB110** is injected into the subplantar region of the right hind paw. The contralateral paw is often injected with vehicle as a control.
- Edema Measurement: Paw volume is measured at various time points after the injection.

- **Data Analysis:** The degree of edema is calculated as the increase in paw volume compared to the baseline measurement. Dose-response curves can be generated by testing different concentrations of **GB110**.

## Conclusion

**GB110** is a valuable pharmacological tool for studying the role of PAR2 in health and disease. Its potency, selectivity, and oral activity make it a promising lead compound for the development of novel therapeutics targeting PAR2-mediated conditions. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers to further investigate the molecular and cellular effects of **GB110** and to explore its therapeutic potential.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

1. The Role of PAR2 in TGF- $\beta$ 1-Induced ERK Activation and Cell Motility - PMC [pmc.ncbi.nlm.nih.gov]
2. researchgate.net [researchgate.net]
3. Modulating human proteinase activated receptor 2 with a novel antagonist (GB88) and agonist (GB110) - PMC [pmc.ncbi.nlm.nih.gov]
4. Modulating human proteinase activated receptor 2 with a novel antagonist (GB88) and agonist (GB110) - PubMed [pubmed.ncbi.nlm.nih.gov]
5. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
6. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
7. researchgate.net [researchgate.net]
8. PAR1 and PAR2 Couple to Overlapping and Distinct Sets of G Proteins and Linked Signaling Pathways to Differentially Regulate Cell Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Interaction of Protease-Activated Receptor 2 with G Proteins and  $\beta$ -Arrestin 1 Studied by Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. inotiv.com [inotiv.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Molecular Structure and Properties of GB110]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15570142#gb110-molecular-structure-and-properties]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)